molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
Key on ui cas rn: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Patent
US04609398

Procedure details

To a suspension of 50.0 g (0.3 mol) of 2-amino-4,6-dichloro-1,3,5-triazine in 600 mL of methanol was added portionwise 19.5 g (0.3 mol) of 85% potassium hydroxide pellets with the temperature being kept between 15°-20°. The resulting suspension was stirred at 10°-15° for one hour and then allowed to warm to room temperature over 1.5 hours. The white solid was collected, washed three times with water, and dried in vacuo to give 37.1 g of 2-amino-4-chloro-6-methoxy-1,3,5-triazine with m.p. 221°-223.5° (dec).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4](Cl)[N:3]=1.[OH-:10].[K+].[CH3:12]O>>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:10][CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 10°-15° for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept between 15°-20°
CUSTOM
Type
CUSTOM
Details
The white solid was collected
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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